1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H12Cl2N2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol belongs to a class of compounds with diverse applications in scientific research, primarily in the synthesis of novel chemical entities and exploring their biological activities. Although specific studies on this compound are scarce, research on similar dihydropyrimidine derivatives provides valuable insights.
Synthesis and Diuretic Activity : A study on the synthesis of dihydropyrimidine derivatives, including 1,6-dihydropyrimidine-2-thiol derivatives, revealed their potential diuretic activity. Compounds within this series showed moderate to good diuretic properties, with some exceeding the activity of standard treatments like acetazolamide. These findings suggest the potential of dihydropyrimidine derivatives in developing new diuretic agents, with specific compounds demonstrating significant efficacy and low toxicity in liver studies (Majeed & Shaharyar, 2011).
Insecticidal Properties : Another research area for dihydropyrimidine derivatives is their insecticidal activity. Studies have shown that certain dihydropyrimidine-2(1H)-thione derivatives possess significant insecticidal properties against pests such as the pulse beetle, Callosobruchus chinensis. These compounds offered a more effective solution than some commercial insecticides, indicating their potential for agricultural applications (Upadhyay et al., 2011).
Antimicrobial Activity : The antimicrobial potential of dihydropyrimidine derivatives has also been explored. Some newly synthesized 3,4-dihydropyrimidine-2(1H)-thiones exhibited antimicrobial activity against various bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance and the development of new antimicrobial agents (Al‐Refai et al., 2017).
Photodissociation and Electrochemical Studies
- Photodissociation and Electrochemical Reduction : Research on 2-thiopyrimidine derivatives, including dimethylated dihydropyrimidines, has shown interesting photodissociation and electrochemical behaviors. These studies provide insights into the molecular dynamics and potential applications of dihydropyrimidine derivatives in fields such as photochemistry and nucleic acid research, offering a foundational understanding for further exploration of similar compounds (Wrona et al., 1975).
Mechanism of Action
Target of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II .
Mode of Action
The compound’s interaction with its targets results in the inhibition of photosynthesis. Specifically, it blocks the electron flow from photosystem II to plastoquinone . This interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
Similar compounds like dcmu have a slow absorption and long elimination half-life
Result of Action
The result of the compound’s action is the inhibition of photosynthesis. This reduces the plant’s ability to convert light energy into chemical energy, which can lead to stunted growth or even death of the plant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the composition of the water matrix is a key factor for the photofate of biocides in various natural waters . Additionally, light-induced degradation can occur both with direct or indirect (photosensitized) mechanisms .
Biochemical Analysis
Biochemical Properties
1-(3,4-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the cell cycle, particularly the transition between different phases, and can induce changes in gene expression that lead to altered cellular metabolism . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that its effects can vary, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, with potential implications for its therapeutic use .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions are critical for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-9(13)10(14)7-8/h3-7H,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWASMIJSWGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.